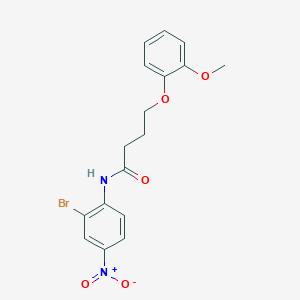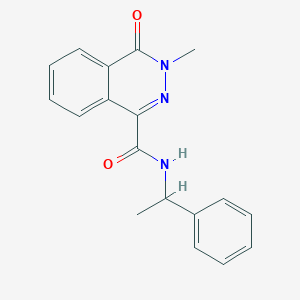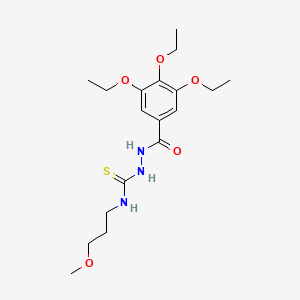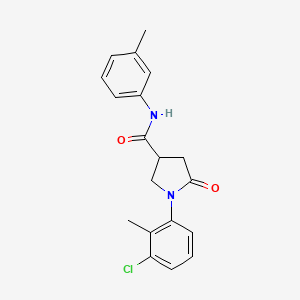
N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide
描述
N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which regulates a variety of physiological processes, including blood pressure, vascular tone, and platelet aggregation.
作用机制
N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 activates sGC by binding to its heme moiety and increasing the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various intracellular processes, including smooth muscle relaxation, platelet aggregation, and gene expression. By increasing cGMP levels, N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 can improve blood flow and reduce inflammation, among other effects.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 has been shown to have a number of biochemical and physiological effects, including:
- Vasodilation: N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 can relax blood vessels and reduce blood pressure by increasing cGMP levels.
- Anti-inflammatory: N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
- Anti-platelet: N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 can inhibit platelet aggregation and reduce the risk of thrombosis (blood clotting).
- Anti-cancer: N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 can induce apoptosis in cancer cells by activating the cGMP signaling pathway.
实验室实验的优点和局限性
N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 has several advantages and limitations for lab experiments, including:
Advantages:
- Potency: N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 is a potent activator of sGC, which makes it useful for studying the NO signaling pathway.
- Selectivity: N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 is selective for sGC and does not activate other guanylate cyclases, which reduces the risk of off-target effects.
- Stability: N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 is stable under physiological conditions, which makes it suitable for in vivo studies.
Limitations:
- Cost: N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 can be expensive to synthesize, which may limit its availability for some labs.
- Solubility: N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 has limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
- Specificity: N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 may not be suitable for studying all aspects of the NO signaling pathway, as it only activates sGC and not other NO-dependent enzymes.
未来方向
There are several future directions for research on N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272, including:
- Clinical trials: N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 has shown promise as a therapeutic agent for various diseases, and further clinical trials are needed to evaluate its safety and efficacy in humans.
- Mechanistic studies: Further studies are needed to elucidate the precise mechanisms by which N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 exerts its effects on various physiological processes.
- Structural studies: Structural studies of N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 and its interaction with sGC could provide valuable insights into its mode of action and aid in the development of more potent and selective sGC activators.
- Combination therapies: N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 may have synergistic effects when combined with other drugs or therapies, and further studies are needed to explore these potential combinations.
科学研究应用
N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to have beneficial effects in a variety of disease models, including hypertension, pulmonary hypertension, heart failure, and erectile dysfunction. N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 has also been investigated as a potential anti-cancer agent, as it can induce apoptosis (cell death) in cancer cells.
属性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-24-15-5-2-3-6-16(15)25-10-4-7-17(21)19-14-9-8-12(20(22)23)11-13(14)18/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFZAIYCCPONFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,4-dimethylbenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4120039.png)

![7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120051.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4120056.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4120059.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-benzyl-3-chlorobenzenesulfonamide](/img/structure/B4120065.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4120075.png)



![methyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]amino}benzoate](/img/structure/B4120103.png)
![N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4120106.png)
![ethyl 5-benzyl-2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4120116.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4120144.png)